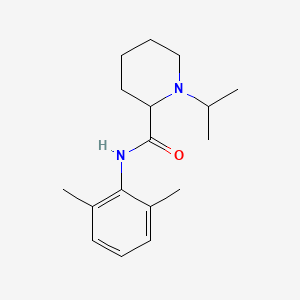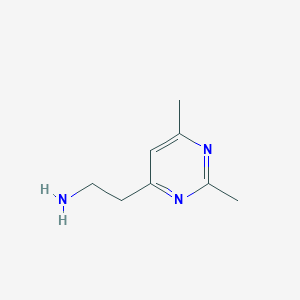
N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide is a chemical compound known for its applications in various fields, including medicine and chemistry. This compound is structurally related to local anesthetics and has been studied for its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with isopropylpiperidine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amines .
Scientific Research Applications
N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: It has been investigated for its anesthetic properties and potential use in pain management.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound prevents the transmission of pain signals, leading to its anesthetic effects. This mechanism is similar to that of other local anesthetics, which also target sodium channels to exert their effects .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action.
Bupivacaine: Known for its longer duration of action compared to other local anesthetics.
Ropivacaine: Structurally similar but with different pharmacokinetic properties.
Uniqueness
N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties. Its isopropyl group and piperidine ring contribute to its unique interaction with sodium channels, potentially offering advantages in terms of efficacy and safety .
Properties
Molecular Formula |
C17H26N2O |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-propan-2-ylpiperidine-2-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19-11-6-5-10-15(19)17(20)18-16-13(3)8-7-9-14(16)4/h7-9,12,15H,5-6,10-11H2,1-4H3,(H,18,20) |
InChI Key |
DLKZMUOUUWXTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate](/img/structure/B12315202.png)



![tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate](/img/structure/B12315229.png)


![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)
![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)
